molecular formula C12H30NO5Ta B1142990 四乙氧基二甲基氨基乙氧基钽 CAS No. 172901-22-3

四乙氧基二甲基氨基乙氧基钽

货号 B1142990
CAS 编号: 172901-22-3
分子量: 449.32
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tantalum tetraethoxide dimethylaminoethoxide, also known as Ta(OEt)4(DMAE), is a chemical compound with the molecular formula C12H30NO5Ta . It is a colorless to amber liquid that is sensitive to air and moisture . It has a molecular weight of 449.32 g/mol .


Molecular Structure Analysis

The linear formula of Tantalum tetraethoxide dimethylaminoethoxide is Ta(OC2H5)4OCH2CH2N(CH3)2 . The structure conforms to H1 NMR .


Chemical Reactions Analysis

Tantalum tetraethoxide dimethylaminoethoxide and Titanium bis-ethoxide bis-dimethylaminoethoxide have been used as precursors for Ta2O5 and (TiO2)-(Ta2O5) films. These films have been deposited on silicon at low temperature by Injection Metallorganic Chemical Vapor Deposition (IMOCVD) .


Physical And Chemical Properties Analysis

Tantalum tetraethoxide dimethylaminoethoxide is a liquid with a boiling point of 125°C (257°F) at 1 mm Hg . It is sensitive to air and moisture .

科学研究应用

  1. 用于沉积含钽材料:钽 (V) 氨基醇衍生物,包括四乙氧基二甲基氨基乙氧基钽,已被确定为沉积含钽材料的潜在重要物质。这些化合物相对稳定,不与潮湿空气反应。讨论了它们在液体注入金属有机化学气相沉积 (MOCVD) 中沉积复杂氧化物中的应用 (Davies 等,1999)

  2. 开发低漏电流电容器:使用四乙氧基二甲基氨基乙氧基钽作为前驱体,对化学沉积在硅上的五氧化二钽 (Ta2O5) 薄膜的研究显示出有希望的结果。这些薄膜表现出良好的共形性、减少了碳氢化合物污染,并且漏电流低,这对于开发具有低有效 SiO2 厚度的电容器至关重要 (Yang & Cheng, 2005)

  3. 提高耐腐蚀性和细胞相容性:一项研究展示了在生物医学合金上应用钽表面功能化,其中使用了四乙氧基二甲基氨基乙氧基钽。该应用显着提高了耐腐蚀性和细胞相容性,使其成为医疗器械涂层的可行选择 (Jin 等,2017)

  4. 增强介电性能:使用四乙氧基二甲基氨基乙氧基钽在硅上沉积的五氧化二钽介电薄膜表现出增强的介电性能。由于碳杂质,这些薄膜显示出高漏电流,并表现出常规的电容-电压特性 (Mooney 等,1999)

  5. 钽酸锶薄膜的原子层沉积:在另一项研究中,使用四乙氧基二甲基氨基乙氧基钽作为前驱体,生长了钽酸锶薄膜。这些薄膜最初是无定形的,但在退火后结晶,表明在电子材料和涂层中具有潜在应用 (Vehkamäki 等,2004)

安全和危害

Tantalum tetraethoxide dimethylaminoethoxide may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

属性

IUPAC Name

2-(dimethylamino)ethanol;ethanol;tantalum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.4C2H6O.Ta/c1-5(2)3-4-6;4*1-2-3;/h6H,3-4H2,1-2H3;4*3H,2H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODRYJGUVQEOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CCO.CCO.CCO.CN(C)CCO.[Ta]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H35NO5Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tantalum tetraethoxide dimethylaminoethoxide

Citations

For This Compound
4
Citations
M Le Gallic, H Roussel - Journal of Solid State Chemistry, 2013 - Elsevier
… The potassium in the monoclinic Ta 2 O 5 phase could be due to an impurity of the precursor (tantalum tetraethoxide dimethylaminoethoxide) used for chemical vapor deposition of …
Number of citations: 5 www.sciencedirect.com
JP Chang, RL Opila, GB Alers, ML Steigerwald… - Solid State …, 1999 - go.gale.com
… [O.sub.5] films were deposited using tantalum tetraethoxide dimethylaminoethoxide (TAT-DMAE) as a precursor in an Applied Materials' high-temperature film (HTF) tool, where the …
Number of citations: 20 go.gale.com
M Audier, B Chenevier, H Roussel, L Vincent… - Journal of Solid State …, 2011 - Elsevier
… were the tantalum (V) tetraethoxide pentanedionate (Ta(OC 2 H 5 ) 4 (CH 3 COCHCOCH 3 , Alfa Aesar, 99.99% Ta) for ESD and the tantalum tetraethoxide dimethylaminoethoxide (Ta(…
Number of citations: 20 www.sciencedirect.com
M Le Gallic, H Roussel, L Rapenne, M Audier… - Acta Materialia, 2015 - Elsevier
… The chemical precursor was the tantalum tetraethoxide dimethylaminoethoxide (Multivalent Laboratory, Ltd, UK) used with argon and oxygen carried gases. These thin films were …
Number of citations: 5 www.sciencedirect.com

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